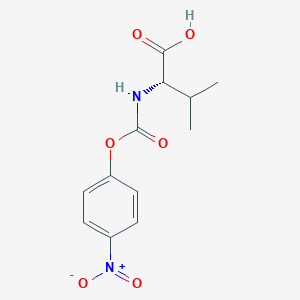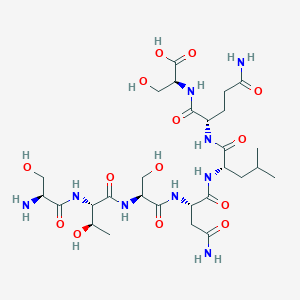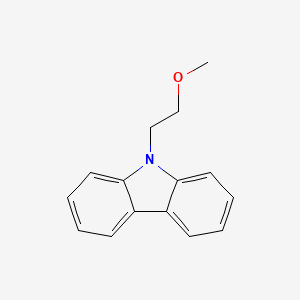
N-(4-Nitrophenoxycarbonyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenoxycarbonyl)valine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and applications. It is a derivative of valine, an essential amino acid, and features a nitrophenyl group attached to the valine molecule. This compound is often used in the synthesis of other complex molecules and has applications in chiral derivatization and high-performance liquid chromatography (HPLC).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenoxycarbonyl)valine typically involves the reaction of valine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction conditions usually involve maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenoxycarbonyl)valine undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield valine and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis.
Tetrahydrofuran (THF): Common solvent for the reaction.
Hydrogen Gas and Catalyst: For reduction reactions.
Major Products Formed
Valine: Upon hydrolysis.
4-Nitrophenol: Upon hydrolysis.
4-Aminophenoxycarbonylvaline: Upon reduction of the nitro group.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenoxycarbonyl)valine has several applications in scientific research:
Chiral Derivatization: Used as a chiral derivatizing agent for the separation of enantiomers in HPLC.
Amino Acid Analysis: Employed in the analysis of amino acids and their derivatives.
Peptide Synthesis: Utilized in the synthesis of peptides and other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenoxycarbonyl)valine primarily involves its role as a derivatizing agent. It reacts with amino groups in molecules to form stable derivatives that can be easily separated and analyzed using chromatographic techniques. The nitrophenyl group enhances the detection sensitivity due to its strong absorbance in the UV region .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenoxycarbonyl)phenylalanine: Another chiral derivatizing agent used in similar applications.
N-(4-Nitrophenoxycarbonyl)leucine: Used for the derivatization of leucine and its analogs.
Uniqueness
N-(4-Nitrophenoxycarbonyl)valine is unique due to its specific interaction with valine residues, making it particularly useful in the analysis and separation of valine-containing compounds. Its strong UV absorbance also makes it a preferred choice for sensitive detection in HPLC applications .
Propiedades
Número CAS |
188789-98-2 |
|---|---|
Fórmula molecular |
C12H14N2O6 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-7(2)10(11(15)16)13-12(17)20-9-5-3-8(4-6-9)14(18)19/h3-7,10H,1-2H3,(H,13,17)(H,15,16)/t10-/m0/s1 |
Clave InChI |
GOSUVKUKGNKEKH-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)



![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)

![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
